molecular formula C7H4FNO2S B2908768 3-Cyanobenzene-1-sulfonyl fluoride CAS No. 402-27-7

3-Cyanobenzene-1-sulfonyl fluoride

Cat. No.: B2908768
CAS No.: 402-27-7
M. Wt: 185.17
InChI Key: XHDHNTIGKYTAGT-UHFFFAOYSA-N
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Description

3-Cyanobenzene-1-sulfonyl fluoride is a useful research compound. Its molecular formula is C7H4FNO2S and its molecular weight is 185.17. The purity is usually 95%.
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Mechanism of Action

Biological Activity

3-Cyanobenzene-1-sulfonyl fluoride (commonly referred to as sulfonyl fluoride) is an organic compound with significant biological activity, primarily attributed to its reactive sulfonyl fluoride group. This reactivity enables the compound to form covalent bonds with nucleophilic sites in biological molecules, making it a valuable tool in biochemical research and drug development. This article explores the biological activity of this compound, including its mechanisms of action, applications, and relevant case studies.

The molecular formula for this compound is C7H6FNO2S, with a molecular weight of 189.19 g/mol. The compound features a sulfonyl fluoride group that exhibits electrophilic behavior, allowing it to interact with nucleophilic amino acid residues in proteins, particularly serine and cysteine residues. This interaction often leads to irreversible inhibition of enzyme activity, which is a key mechanism for its biological effects.

Table 1: Basic Properties of this compound

PropertyValue
Molecular FormulaC7H6FNO2S
Molecular Weight189.19 g/mol
IUPAC Name3-Cyanobenzenesulfonyl fluoride
Mechanism of ActionCovalent modification of serine/cysteine residues

Biological Applications

Enzyme Inhibition
this compound has been studied for its ability to inhibit various enzymes involved in metabolic pathways. Notably, it has shown effectiveness against fatty acid amide hydrolase (FAAH), an enzyme that regulates endocannabinoid levels. Inhibition of FAAH can lead to increased levels of endocannabinoids, which may have therapeutic implications for pain management and other conditions.

Case Study: Inhibition of FAAH
In a study examining the structure-activity relationship (SAR) of sulfonyl fluorides as FAAH inhibitors, it was found that modifications to the phenyl ring significantly affected inhibitory potency. For instance, compounds with bulky substituents on the phenyl ring demonstrated enhanced inhibition compared to simpler analogs. The most potent inhibitors exhibited IC50 values in the low nanomolar range (37-50 nM) .

Research Findings

Recent research has focused on the development of sulfonyl fluorides as chemical probes for studying protein interactions and enzyme mechanisms. A study highlighted the use of a library of structurally diverse sulfonyl fluorides to identify their targets within Trypanosoma brucei, the causative agent of sleeping sickness. The findings suggested that these compounds could covalently modify multiple protein targets, indicating their potential as therapeutic agents against parasitic infections .

Table 2: Summary of Biological Activities

Activity TypeTarget Enzyme/PathwayObserved Effect
Enzyme InhibitionFatty Acid Amide HydrolaseIncreased endocannabinoid levels
Protein ModificationSerine HydrolasesIrreversible inhibition
Anti-parasitic ActivityTrypanosoma bruceiCovalent modification of protein targets

Properties

IUPAC Name

3-cyanobenzenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO2S/c8-12(10,11)7-3-1-2-6(4-7)5-9/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHDHNTIGKYTAGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402-27-7
Record name 402-27-7
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